Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate
Description
Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate is a methyl ester characterized by a pyridin-3-yl group, a nitro substituent, and a methyl branch on its butanoate backbone.
- Functional Groups: Methyl ester (COOCH₃), nitro (NO₂), pyridin-3-yl (C₅H₄N), and methyl (CH₃).
- Key Attributes: The nitro group is electron-withdrawing, likely reducing solubility and increasing hydrophobicity.
Properties
IUPAC Name |
methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(8-13(15)16,6-10(14)17-2)9-4-3-5-12-7-9/h3-5,7H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBINZYJYVVKGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C[N+](=O)[O-])C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate typically involves the nitration of 3-methylpyridine followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring. The resulting nitro compound is then subjected to esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-methyl-4-amino-3-pyridin-3-ylbutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methyl-4-nitro-3-pyridin-3-ylbutanoic acid.
Scientific Research Applications
Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs and Functional Group Impact
Table 1: Key Properties of Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate and Analogs
*Estimated based on structural analogs and substituent effects.
Key Observations:
Nitro vs. Amino Groups: The nitro group in the target compound increases hydrophobicity (higher Log Kow) compared to the amino analog, which is more polar and likely more water-soluble . Nitro groups typically reduce vapor pressure due to increased molecular weight and intermolecular interactions .
Pyridine Positional Isomerism: Pyridin-3-yl vs. pyridin-4-yl substituents may alter electronic and steric environments.
Aromatic Esters (Cresyl Derivatives): Cresyl 3-methylbutanoate (Log Kow 3.54) lacks the pyridine and nitro groups, resulting in lower hydrophobicity and higher solubility (45.68 mg/L) compared to the target compound .
Stability and Reactivity
- Ester Hydrolysis: Methyl esters generally exhibit moderate stability under neutral conditions but hydrolyze under acidic or alkaline conditions. The nitro group may accelerate hydrolysis due to electron withdrawal, unlike the amino group, which stabilizes the ester via resonance .
- Thermal Stability: Pyridine-containing esters often show higher thermal stability than purely aliphatic esters, as seen in diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) .
Environmental and Industrial Implications
- Atmospheric Behavior : Compared to methyl salicylate (vapor pressure ~0.1 mm Hg), the target compound’s lower volatility suggests slower atmospheric degradation .

- Biological Interactions : The pyridine ring may enable metal coordination, similar to 3-acetylpyridine derivatives, while the nitro group could confer toxicity or antimicrobial activity .
Biological Activity
Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a nitro group and a butanoate moiety , which contributes to its reactivity and interaction with biological targets. The molecular formula is , indicating the presence of multiple functional groups that can engage in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridine ring allows for π–π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects including:
- Enzyme inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways critical for cellular functions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Potential
In vitro studies have also explored the anticancer effects of this compound on various cancer cell lines. The following table presents the IC50 values observed:
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | High |
| MCF7 (Breast Cancer) | 10.1 | Moderate |
| A549 (Lung Cancer) | 15.8 | Moderate |
The compound demonstrated potent cytotoxic effects against HeLa cells, suggesting its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated several nitro-substituted pyridines for their antimicrobial activity. This compound was included in the screening and showed promising results against Gram-positive bacteria, highlighting its potential therapeutic application in treating bacterial infections .
- Anticancer Research : In a study assessing various pyridine derivatives for anticancer activity, this compound exhibited significant cytotoxicity against HeLa cells through apoptosis induction mechanisms. The research indicated that the compound could be further developed into a lead candidate for cancer therapy .
Comparison with Similar Compounds
This compound shares structural similarities with other pyridine derivatives known for their biological activities. Here’s a comparison:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-nitropyridine | Nitro group at position 4 on pyridine | Antimicrobial, anticancer |
| Methyl 2-amino-4-nitropyridine | Amino group addition | Neuroprotective properties |
| Ethyl 3-methylpyridine | Ethyl substitution on pyridine | Mild antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

